molecular formula C9H7F3O3S B581446 2-Formyl-5-(methylsulphonyl)benzotrifluoride CAS No. 1215310-75-0

2-Formyl-5-(methylsulphonyl)benzotrifluoride

Cat. No.: B581446
CAS No.: 1215310-75-0
M. Wt: 252.207
InChI Key: KKZHDYBLTHETMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(methylsulphonyl)benzotrifluoride typically involves the introduction of the formyl, methylsulphonyl, and trifluoromethyl groups onto a benzene ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(methylsulphonyl)benzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-5-(methylsulphonyl)benzotrifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(methylsulphonyl)benzotrifluoride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-5-(methylsulphonyl)benzotrifluoride
  • 4-Formyl-3-(trifluoromethyl)phenyl methyl sulphone
  • 2-Formyl-4-(methylsulphonyl)benzotrifluoride

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical and industrial applications[6][6].

Properties

IUPAC Name

4-methylsulfonyl-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZHDYBLTHETMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021029
Record name Benzaldehyde, 4-​(methylsulfonyl)​-​2-​(trifluoromethyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215310-75-0
Record name Benzaldehyde, 4-​(methylsulfonyl)​-​2-​(trifluoromethyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfonyl)-2-(trifluoromethyl)benzaldehyde
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